5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride
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Overview
Description
5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride is a heterocyclic compound that features both azetidine and pyridine rings
Preparation Methods
The synthesis of 5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Coupling Reaction: The azetidine and bromopyridine moieties are coupled using a suitable base and solvent to yield the final product.
Chemical Reactions Analysis
5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The bromopyridine moiety can also participate in binding interactions with proteins and nucleic acids.
Comparison with Similar Compounds
5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride can be compared with other similar compounds such as:
Azetidine-2-carboxylic acid: A naturally occurring amino acid with biological activity.
3-Bromoimidazo[1,2-a]pyridine: A compound with significant medicinal applications.
Oxetane derivatives: Compounds with similar structural features and applications in organic synthesis.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-(azetidin-3-yloxy)-2-bromopyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-8-2-1-6(5-11-8)12-7-3-10-4-7;/h1-2,5,7,10H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFIUQVONWGAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CN=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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